molecular formula C₂₂H₁₉ClO B1145141 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol CAS No. 89778-42-7

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol

Cat. No. B1145141
Key on ui cas rn: 89778-42-7
M. Wt: 334.84
InChI Key:
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Patent
US07812197B2

Procedure details

Zinc (15.0 g, 0.23 mol) and tetrahydrofuran (THF) (180 ml) was added to the reaction vessel and cooled to −10° C. Titan tetrachloride was added dropwise to the mixture (21.6 g, 0.114 mol) at about −10° C. After the addition was completed the mixture was refluxed for two hours. Then the mixture was cooled to 40° C. and 4-hydroxybenzophenone (7.68 g, 0.039 mol) and 3-chloropropiophenone (6.48 g, 0.039 mol) dissolved in THF (75 ml) were added to the mixture. Refluxing was continued for additional 3.5 hours. The cooled reaction mixture was poured in aqueous potassium carbonate solution (21 g K2CO3+210 ml water) and allowed to stand overnight at the ambient temperature. The mixture was filtered and the precipitate was washed with THF. The filtrate was evaporated to dryness. The residue was dissolved in ethyl acetate and washed with water. Ethyl acetate phase was evaporated to dryness and the residue was crystallized first from methanol-water (8:2) and then from methanol-water (9:1). Yield 5.4 g.
[Compound]
Name
tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
6.48 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
4-(4-Chloro-1,2-diphenyl-but-1-enyl)phenol

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.[Cl:16][CH2:17][CH2:18][C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=O>O1CCCC1.C(=O)([O-])[O-].[K+].[K+].[Zn]>[Cl:16][CH2:17][CH2:18][C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[C:6]([C:5]1[CH:14]=[CH:15][C:2]([OH:1])=[CH:3][CH:4]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mixture
Quantity
21.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
7.68 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
6.48 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
210 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
15 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to 40° C.
ADDITION
Type
ADDITION
Details
were added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WAIT
Type
WAIT
Details
to stand overnight at the ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed with THF
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Ethyl acetate phase was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was crystallized first from methanol-water (8:2)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
4-(4-Chloro-1,2-diphenyl-but-1-enyl)phenol
Type
Smiles
ClCCC(=C(C1=CC=CC=C1)C1=CC=C(C=C1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07812197B2

Procedure details

Zinc (15.0 g, 0.23 mol) and tetrahydrofuran (THF) (180 ml) was added to the reaction vessel and cooled to −10° C. Titan tetrachloride was added dropwise to the mixture (21.6 g, 0.114 mol) at about −10° C. After the addition was completed the mixture was refluxed for two hours. Then the mixture was cooled to 40° C. and 4-hydroxybenzophenone (7.68 g, 0.039 mol) and 3-chloropropiophenone (6.48 g, 0.039 mol) dissolved in THF (75 ml) were added to the mixture. Refluxing was continued for additional 3.5 hours. The cooled reaction mixture was poured in aqueous potassium carbonate solution (21 g K2CO3+210 ml water) and allowed to stand overnight at the ambient temperature. The mixture was filtered and the precipitate was washed with THF. The filtrate was evaporated to dryness. The residue was dissolved in ethyl acetate and washed with water. Ethyl acetate phase was evaporated to dryness and the residue was crystallized first from methanol-water (8:2) and then from methanol-water (9:1). Yield 5.4 g.
[Compound]
Name
tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
6.48 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
4-(4-Chloro-1,2-diphenyl-but-1-enyl)phenol

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.[Cl:16][CH2:17][CH2:18][C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=O>O1CCCC1.C(=O)([O-])[O-].[K+].[K+].[Zn]>[Cl:16][CH2:17][CH2:18][C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[C:6]([C:5]1[CH:14]=[CH:15][C:2]([OH:1])=[CH:3][CH:4]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mixture
Quantity
21.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
7.68 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
6.48 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
210 mL
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
15 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to 40° C.
ADDITION
Type
ADDITION
Details
were added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WAIT
Type
WAIT
Details
to stand overnight at the ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed with THF
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Ethyl acetate phase was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was crystallized first from methanol-water (8:2)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
4-(4-Chloro-1,2-diphenyl-but-1-enyl)phenol
Type
Smiles
ClCCC(=C(C1=CC=CC=C1)C1=CC=C(C=C1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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